molecular formula C9H9F9INO B15157109 2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide

2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide

Cat. No.: B15157109
M. Wt: 445.06 g/mol
InChI Key: GEIZFDYFOMQTHM-UHFFFAOYSA-N
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Description

2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide is a specialized organic compound characterized by the presence of an iodine atom and a perfluorinated heptyl chain This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide typically involves the following steps:

    Acetamidation: The acetamide group is introduced via acylation reactions, where acetic anhydride or acetyl chloride reacts with the amine precursor.

    Perfluorination: The perfluorinated heptyl chain is synthesized through fluorination reactions, often involving perfluoroalkyl iodides.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and fluorination processes, utilizing specialized equipment to handle the reactive and potentially hazardous reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide undergoes several types of chemical reactions:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, peracids, or other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substituted Derivatives: Products where the iodine atom is replaced by other functional groups.

    Oxidized or Reduced Compounds: Products with altered oxidation states or reduced functional groups.

Scientific Research Applications

2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: Investigated for its potential interactions with biological molecules, aiding in the study of biochemical pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of specialized materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide involves its reactivity with various molecular targets:

    Molecular Targets: The iodine atom and perfluorinated chain interact with nucleophiles and electrophiles, facilitating substitution and coupling reactions.

    Pathways Involved: The compound can participate in pathways involving oxidative addition, reductive elimination, and nucleophilic substitution, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4,4,5,5,6,6,7,7,7-nonafluoroheptyl acetate
  • 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
  • 2-Iodoaniline

Uniqueness

2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide is unique due to its specific combination of an iodine atom and a perfluorinated heptyl chain, which imparts distinct reactivity and stability. This makes it particularly valuable in research applications where such properties are desired.

Properties

Molecular Formula

C9H9F9INO

Molecular Weight

445.06 g/mol

IUPAC Name

2-iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide

InChI

InChI=1S/C9H9F9INO/c10-6(11,2-1-3-20-5(21)4-19)7(12,13)8(14,15)9(16,17)18/h1-4H2,(H,20,21)

InChI Key

GEIZFDYFOMQTHM-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CNC(=O)CI

Origin of Product

United States

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